2-Chloro-8-methylquinazoline
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Overview
Description
2-Chloro-8-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2 It is a derivative of quinazoline, characterized by the presence of a chlorine atom at the second position and a methyl group at the eighth position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with formamide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-methylquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinazolines
- Quinazoline N-oxides
- Dihydroquinazoline derivatives
Scientific Research Applications
2-Chloro-8-methylquinazoline has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Industrial Applications: The compound is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the quinazoline ring structure enable the compound to form stable complexes with these targets, thereby modulating their activity. For instance, in medicinal chemistry, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
- 4-Chloro-8-methylquinazoline
- 2-Methylquinazoline
- 2-Chloroquinazoline
Comparison: 2-Chloro-8-methylquinazoline is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and biological activity. Compared to 4-Chloro-8-methylquinazoline, the position of the chlorine atom in this compound results in different electronic and steric effects, leading to distinct chemical behaviors and applications .
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-chloro-8-methylquinazoline |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-5-11-9(10)12-8(6)7/h2-5H,1H3 |
InChI Key |
AAZIHSHDCIWZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC(=N2)Cl |
Origin of Product |
United States |
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